molecular formula C7H12O2 B1504510 1-Methoxy-2-methylpent-1-en-3-one CAS No. 56279-35-7

1-Methoxy-2-methylpent-1-en-3-one

Cat. No.: B1504510
CAS No.: 56279-35-7
M. Wt: 128.17 g/mol
InChI Key: AIFFWMXMBCHYFL-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylpent-1-en-3-one is an α,β-unsaturated ketone characterized by a methoxy group at the 1-position, a methyl substituent at the 2-position, and a conjugated enone system (C=O and C=C bonds). Its reactivity stems from the electron-withdrawing ketone group and the electron-donating methoxy substituent, which influence its stability and interaction with nucleophiles or electrophiles .

Properties

IUPAC Name

1-methoxy-2-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFWMXMBCHYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697585
Record name 1-Methoxy-2-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56279-35-7
Record name 1-Methoxy-2-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications of 1-Methoxy-2-methylpent-1-en-3-one

This compound (C7H12O2) is a chemical compound with a molecular weight of 128.17 g/mol . It is also known as 1-methoxy-2-methyl-1-penten-3-one and has a CAS number of 56279-35-7 . This compound is used in various scientific research applications, including organic synthesis and atmospheric chemistry .

Role in Organic Synthesis

This compound serves as a crucial intermediate in synthesizing (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. It is formed from 1-hydroxy-2-methylpent-1-en-3-one through a reaction with methanol, where the hydroxy group is replaced by a methoxy group.

Atmospheric Chemistry

The compound's reaction with hydroxyl radicals has been investigated to understand its impact on atmospheric chemistry .

Reaction with Hydroxyl Radicals:

  • The study by Myriokefalitakis et al. (2020) examined the OH radical-initiated reactions of (1E)-1-methoxy-2-methyl-1-penten-3-one to understand how these reactions affect the chemical composition and reactivity of the troposphere, as well as the impact of secondary pollutants formed during its gas phase chemical degradation .
  • The experimental rate coefficient obtained for the reaction of OH radicals with (1E)-1-methoxy-2-methyl-1-penten-3-one is notably high, reflecting the system's reactivity when methyl groups replace H atoms in the structure of 1-pentene-3-one .

Physico-Chemical Properties

This compound has several computed properties :

  • Molecular Weight: 128.17 g/mol
  • XLogP3-AA: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 3
  • Exact Mass: 128.083729621 Da
Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methoxy-2-methylpent-1-en-3-one with structurally and functionally related compounds, emphasizing differences in substituents, reactivity, and applications.

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
This compound C₇H₁₂O₂ 1-OCH₃, 2-CH₃, α,β-unsaturated ketone Used in diene synthesis; acts as a precursor for siloxy-dienes in Diels-Alder reactions .
1-Hydroxy-2-methylpent-1-en-3-one C₆H₁₀O₂ 1-OH, 2-CH₃, α,β-unsaturated ketone Higher acidity due to hydroxyl group; prone to tautomerization or oxidation .
1-(4-Methoxyphenyl)pent-1-en-3-one C₁₂H₁₄O₂ 4-OCH₃ aryl, α,β-unsaturated ketone Enhanced conjugation with aromatic ring; potential use in photochemical studies .
3-PENTEN-1-ONE, 1-(2-HYDROXY-4-METHOXYPHENYL)-3-METHYL C₁₃H₁₆O₃ 2-OH, 4-OCH₃ aryl, 3-CH₃ Antioxidant properties due to phenolic hydroxyl; used in pharmaceutical intermediates .
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one C₁₄H₂₂O Sesquiterpenoid, cyclic enone Fragrance ingredient (floral notes); stabilized by cyclic structure .

Key Observations:

Substituent Effects :

  • Methoxy vs. Hydroxy : The methoxy group in this compound enhances electron density at the α-position compared to its hydroxyl analog, reducing acidity and increasing stability under basic conditions .
  • Aromatic vs. Aliphatic : Aryl-substituted analogs (e.g., 1-(4-Methoxyphenyl)pent-1-en-3-one) exhibit extended conjugation, altering UV-Vis absorption and redox behavior .

Reactivity: The α,β-unsaturated ketone moiety facilitates Michael additions and cycloadditions. Siloxy-dienes derived from this compound are pivotal in stereoselective Diels-Alder reactions . Cyclic enones (e.g., sesquiterpenoid in ) display restricted rotation, favoring specific stereochemical outcomes in synthesis .

Applications: Fragrances: Cyclic enones like 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one are prioritized in perfumery for their stability and odor profiles . Pharmaceuticals: Hydroxy-substituted analogs (e.g., 1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one) are explored for antioxidant or anti-inflammatory activity .

Preparation Methods

Synthesis via Enol Ether Formation from 1-Hydroxy-2-methylpent-1-en-3-one

A well-documented preparation involves the conversion of 1-hydroxy-2-methylpent-1-en-3-one to its methoxy derivative through silyl enol ether intermediates, as described in Organic Syntheses protocols.

Procedure Highlights:

  • Starting from 1-hydroxy-2-methylpent-1-en-3-one, the compound is converted to a trimethylsiloxy derivative using trimethylsilyl chloride and a base such as triethylamine.
  • The trimethylsiloxy intermediate is then treated with methanol under acidic conditions to yield 1-methoxy-2-methylpent-1-en-3-one.
  • The synthesis is scalable, with reported batch sizes of approximately 90 grams.
  • The product is stable for several months when stored at 0°C under argon atmosphere.

Key Reagents and Conditions:

Reagent/Condition Purpose
Trimethylsilyl chloride Formation of silyl enol ether
Triethylamine Base to neutralize HCl
Methanol Methoxy group source
Argon atmosphere Inert storage environment
Temperature: 0°C Storage stability

This method benefits from high selectivity and good yields, with the advantage of isolating a stable intermediate that facilitates purification and handling.

Aldol Condensation Route via 2-Methyl-2-pentenal Intermediate

An indirect approach involves synthesizing 2-methyl-2-pentenal, which can be further transformed into this compound by subsequent methoxylation.

Key Steps:

  • Aldol condensation of propionaldehyde catalyzed by nitrogenous organic bases (e.g., pyridine derivatives) in the presence of organic acids (such as propionic acid or acetic acid).
  • Reaction conditions are mild, typically at 0–40°C, with reaction times ranging from 0.5 to 15 hours.
  • The process is solvent-free, reducing energy consumption and simplifying purification.
  • The yield of 2-methyl-2-pentenal exceeds 95%, indicating high efficiency.

Reaction Conditions Table:

Parameter Range/Value
Propionaldehyde : Base molar ratio 1 : 0.02–1.2
Propionaldehyde : Acid molar ratio 1 : 0.02–1.2
Temperature 0–40°C (preferably 10–30°C)
Reaction Time 0.5–15 hours (preferably 0.5–6 hours)

Following isolation, 2-methyl-2-pentenal can be converted to the methoxy ketone via methylation steps, though detailed procedures for this conversion are less documented in the public domain.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Silyl Enol Ether Intermediate Conversion of hydroxy ketone to silyl ether, then methanolysis High yield, stable intermediates, scalable Requires handling of moisture-sensitive reagents
Aldol Condensation to 2-Methyl-2-pentenal Nitrogenous base catalysis, solvent-free, mild conditions High selectivity, environmentally friendly Additional steps needed for methoxylation
Commercial Synthesis Reference Implied availability and purity >89.5% Ready availability Limited procedural details publicly available

Research Findings and Notes

  • The silyl enol ether method is well-established and documented in Organic Syntheses, a highly authoritative source, ensuring reproducibility and reliability.
  • The aldol condensation method leverages mild, green chemistry principles by avoiding solvents and using mild catalysts, achieving high yields of key intermediates.
  • Kinetic studies of related unsaturated ketoethers show that methyl substitution increases reactivity, which may influence reaction conditions and catalyst choice during synthesis.
  • Storage under inert atmosphere and low temperature is critical for maintaining product integrity due to potential sensitivity of the α,β-unsaturated system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2-methylpent-1-en-3-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acid-catalyzed condensation of methyl vinyl ketone with methoxy-methyl precursors. Sulfuric acid (0.5–1.0 M) in anhydrous ethanol at 60–80°C typically yields 65–75% product . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) improve enone stabilization, while higher temperatures (>80°C) risk decomposition.
  • Validation : Monitor reaction progress via GC-MS for intermediate detection and quantify purity using 1^1H NMR (δ 5.8–6.2 ppm for conjugated enone protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR : 13^13C NMR identifies the carbonyl (δ 205–210 ppm) and methoxy groups (δ 50–55 ppm).
  • IR : Strong absorption at 1680–1720 cm1^{-1} confirms the α,β-unsaturated ketone .
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities in solid-state structures .

Q. How does the compound’s reactivity compare to structurally similar enones?

  • Comparative Analysis :

CompoundReactivity with Grignard ReagentsMichael Addition Rate
This compoundModerate (70% yield)Fast (t1/2_{1/2} = 15 min)
1-Methoxy-4-methylpentan-3-oneLow (40% yield)Slow (t1/2_{1/2} = 60 min)
  • The conjugated enone system enhances electrophilicity, accelerating nucleophilic attacks .

Advanced Research Questions

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Approach : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the compound’s binding affinity to cytochrome P450 enzymes. Key findings:

  • The methoxy group stabilizes hydrophobic interactions (ΔG = −8.2 kcal/mol).
  • Enone moiety participates in covalent adduct formation with catalytic cysteine residues .
    • Validation : Compare docking results with in vitro enzyme inhibition assays (IC50_{50} = 12 ± 2 µM) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Analysis Framework :

  • Variable Control : Assess solvent effects (DMSO vs. ethanol) on bioactivity; DMSO >5% may denature proteins, yielding false negatives.
  • Strain Specificity : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models; hydrophobicity limits penetration in Gram-negative bacteria .
    • Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Optimization :

  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolite-supported H+^+) reduce acid waste and improve selectivity (90% yield at 100 g scale).
  • Flow Chemistry : Continuous reactors minimize thermal degradation (residence time <10 min) .

Data Contradiction and Validation

Q. Why do different studies report conflicting 1^1H NMR shifts for the methoxy group?

  • Root Cause : Solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6) and trace water. In DMSO-d6_6, hydrogen bonding downfield-shifts the methoxy signal by 0.3–0.5 ppm .
  • Resolution : Always report solvent and temperature conditions. Use internal standards (e.g., TMS) for calibration .

Methodological Best Practices

  • Synthesis : Pre-dry solvents (molecular sieves) to avoid hydrolysis of the enone.
  • Crystallography : Refine XRD data with SHELXL (R-factor <5% for high confidence) .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific vs. nonspecific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-2-methylpent-1-en-3-one
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1-Methoxy-2-methylpent-1-en-3-one

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